molecular formula C16H16N2O3 B12522046 [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid CAS No. 743422-98-2

[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid

Cat. No.: B12522046
CAS No.: 743422-98-2
M. Wt: 284.31 g/mol
InChI Key: HAMWFIBMTLLFMI-UHFFFAOYSA-N
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Description

[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid is an organic compound with a complex structure that includes both aniline and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid typically involves the reaction of aniline derivatives with phenylacetic acid under specific conditions. One common method involves the use of acid hydrolysis of 2-tert-butoxy-2-oxoethyl {2[(2,6-dichlorophenyl) amino]phenyl)acetate in the presence of a strong acid cationic exchange resin with S03H group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of [(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid is unique due to its combination of aniline and phenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

743422-98-2

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-(N-(2-anilino-2-oxoethyl)anilino)acetic acid

InChI

InChI=1S/C16H16N2O3/c19-15(17-13-7-3-1-4-8-13)11-18(12-16(20)21)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,20,21)

InChI Key

HAMWFIBMTLLFMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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